2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a useful research compound. Its molecular formula is C18H10Cl2N2O and its molecular weight is 341.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile is a synthetic compound belonging to the furan derivatives class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12Cl2N2O
- Molecular Weight : 319.19 g/mol
- IUPAC Name : this compound
The compound features a furan ring substituted with a phenyl group and an amino group linked to a dichlorophenyl moiety. This unique arrangement is believed to influence its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that furan derivatives can inhibit the growth of various bacterial strains and fungi.
Compound | Activity | Reference |
---|---|---|
1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one | IC50 = 16.13 µM | |
1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one | IC50 = 18.75 µM |
These compounds were found to be more effective than standard drugs like thiourea in inhibiting urease activity, which is crucial for the survival of certain pathogens.
Anticancer Activity
The anticancer potential of furan derivatives has also been explored. Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer cell proliferation. For example, the binding interactions with dihydrofolate reductase (DHFR) have been identified as a potential mechanism through which these compounds exert their anticancer effects .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell growth and division.
- Receptor Interaction : It could modulate receptor activity involved in signaling pathways related to cancer and microbial resistance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in target cells, leading to apoptosis.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that substituents on the furan ring significantly affect the biological activity of these compounds. For instance:
- The presence of halogen atoms (like chlorine) on the phenyl ring enhances antimicrobial and anticancer activities.
- The positioning of functional groups also plays a crucial role; ortho and para substitutions have shown varying degrees of efficacy against specific targets .
Case Studies
A recent study synthesized a series of furan chalcone derivatives and evaluated their biological activities:
-
Study on Urease Inhibition :
- Compounds with dichloro substitutions showed enhanced urease inhibition compared to their mono-substituted counterparts.
- The most active compound exhibited an IC50 value significantly lower than that of established urease inhibitors like thiourea.
- Anticancer Screening :
Properties
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-15-7-6-13(16(20)9-15)11-22-18-14(10-21)8-17(23-18)12-4-2-1-3-5-12/h1-9,11H/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBCYVSXSOHYDN-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.